molecular formula C6H4N4O B1678762 Nicotinoyl azide CAS No. 4013-72-3

Nicotinoyl azide

Cat. No. B1678762
CAS RN: 4013-72-3
M. Wt: 148.12 g/mol
InChI Key: ZNSIOEUWGZNHAQ-UHFFFAOYSA-N
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Description

Nicotinoyl azide is a synthetic intermediate capable of forming high energy intermediates known to form C-8 adducts with adenosine and guanosine . It has a molecular weight of 148.12 and its molecular formula is C6H4N4O .


Synthesis Analysis

Nicotinoyl azide has been generated from the photodecomposition of nicotinoyl azide . This process involves oxyphosphonium-type activation and it is based upon the use of nicotinoyl azide, a cheap and easily accessible azide ion source .


Molecular Structure Analysis

Nicotinoyl azide adopts a closed-shell singlet ground state stabilized by significant N ···O interactions .


Chemical Reactions Analysis

When nicotinoyl azide is hit with light, it undergoes a rapid chemical reaction to form adducts with solvent-exposed guanosines and adenosines on a folded RNA . This reaction is part of a method called light-activated structural examination of RNA (LASER), which is used for probing the solvent accessibility of purine nucleobases .


Physical And Chemical Properties Analysis

Nicotinoyl azide has a molecular weight of 148.12 and its molecular formula is C6H4N4O . It appears as a solid, white to off-white in color .

Scientific Research Applications

Probing RNA Structures and Functions

Nicotinoyl azide has been used in the field of bioinformatics to probe RNA structures and functions . It has been particularly useful in characterizing RNA structures and functions that have mostly been focused on 2D, secondary and 3D, tertiary structures . The solvent accessibility of RNA structures is an increasingly attractive feature to explore, and Nicotinoyl azide has played a significant role in these investigations .

Light-Activated Chemical Probing

Nicotinoyl azide is used in a novel method known as Light Activated Structural Examination of RNA (LASER) . LASER depends on light activation of Nicotinoyl azide to measure solvent accessibility of purine nucleobases . This technique accurately monitors solvent accessibility and identifies rapid structural changes resulting from ligand binding in a metabolite-responsive RNA .

Cellular RNA-Protein Interactions

The LASER technique, which utilizes Nicotinoyl azide, can identify cellular RNA-protein interactions . This is particularly useful in understanding the complex interactions that occur within cells and can provide valuable insights into cellular functions .

Intracellular RNA Structures

Nicotinoyl azide is also used to identify unique intracellular RNA structures . This is important in understanding the structural components of RNA and how they contribute to its function .

Spectroscopic Characterization

Nicotinoyl azide has been used in the spectroscopic characterization of Nicotinoyl and Isonicotinoyl Nitrenes . It has been generated from the photodecomposition of Nicotinoyl azide and used as the key intermediate in probing nucleobase solvent accessibility inside cells .

Solvent Accessibility Measurement

Nicotinoyl azide is used to measure solvent accessibility of purine nucleobases . This is particularly useful in monitoring solvent accessibility and identifying structural changes in RNA .

Mechanism of Action

Target of Action

Nicotinoyl azide is known to interact with purine nucleobases, specifically adenosine and guanosine . These nucleobases play crucial roles in various biological processes, including protein synthesis and signal transduction.

Mode of Action

Upon activation by light, Nicotinoyl azide transitions to a highly reactive nitrenium ion . This ion is capable of forming high-energy intermediates that interact with the C-8 position of electron-rich purine nucleobases . This interaction can lead to significant changes in the structure and function of the targeted nucleobases.

Biochemical Pathways

It’s known that the compound’s interaction with purine nucleobases can influence rna structures and functions . This can potentially affect various biochemical pathways that rely on RNA for gene regulation and protein synthesis.

Pharmacokinetics

Its solubility and reactivity suggest that it might have significant bioavailability .

Result of Action

The interaction of Nicotinoyl azide with purine nucleobases can lead to changes in RNA structure and function . This can result in alterations in gene regulation and protein synthesis, potentially influencing various cellular processes. In addition, Nicotinoyl azide derivatives have been shown to possess significant neuropsychotropic properties .

Action Environment

The action of Nicotinoyl azide can be influenced by various environmental factors. For instance, its reactivity is dependent on light activation . Furthermore, the compound’s action might be affected by the cellular environment, including the presence of other molecules and ions, pH levels, and temperature.

Future Directions

Recent advances in RNA structure-probing methods have started to yield important biological insights. The use of nicotinoyl azide in these methods, such as LASER, has been instrumental in these developments . Future directions for development include the creation of the next generation of RNA structure-probing technologies of higher sensitivity and resolution, which could then be applied in increasingly physiologically relevant studies .

properties

IUPAC Name

pyridine-3-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSIOEUWGZNHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193159
Record name Nicotinoyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinoyl azide

CAS RN

4013-72-3
Record name 3-Pyridinecarbonyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4013-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinoyl azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

There are added to a suspension of 12.3 g of nicotinic acid in 100 ml of dimethylformamide 14.2 ml of triethylamine and then, after cooling to 0° C., 22 ml of diphenylphosphoryl azide in 50 ml of dimethylformamide. After stirring for 2 hours, the reaction mixture is poured onto ice. After extraction with ether, the organic phase is washed with a NaHCO3 solution, dried, and then concentrated to yield 9.68 g of the expected product.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Nicotinic acid hydrazide (18 g) was added in small portions with ice cooling to 22 ml concentrated hydrochloric acid, and 30 ml of aqueous solution of 18 g sodium nitrite was then added dropwise while maintaining the temperature at 0° C. or lower. The mixture was stirred at 0° C. for 15 minutes and extracted with ether, the extract was washed with an aqueous solution of sodium bicarbonate and dried over anhydrous sodium sulfate, and the solvent was distilled off from the dried solution, giving 16 g of nicotinic acid azide.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Nicotinoyl azide in organic synthesis?

A1: Nicotinoyl azide acts as an efficient azide ion source in the Mitsunobu reaction, facilitating the conversion of alcohols into azides. [, ] This one-pot transformation offers a practical and straightforward approach to azide synthesis.

Q2: How does Nicotinoyl azide enable the study of biomolecules?

A2: Upon photodecomposition, Nicotinoyl azide yields Nicotinoyl nitrene. This reactive intermediate serves as a probe to investigate nucleobase solvent accessibility within cells, providing valuable insights into biomolecular structure and interactions. [, ]

Q3: What is known about the structure and spectroscopic characteristics of Nicotinoyl nitrene, the photodecomposition product of Nicotinoyl azide?

A3: Matrix isolation infrared (IR) spectroscopy studies at 15K reveal that Nicotinoyl nitrene exists in a closed-shell singlet ground state. This state is stabilized by a significant intramolecular interaction between the nitrene nitrogen and the carbonyl oxygen. [] These findings were further supported by computational analysis at the CBS-QB3 level of theory.

Q4: How does Nicotinoyl azide contribute to the synthesis of biologically relevant compounds?

A4: Nicotinoyl azide plays a crucial role in synthesizing selectively protected derivatives of 5,7-dihydroxycoumarins. [] These derivatives are valuable precursors in the development of anti-HIV agents, specifically dimethylpyranocoumarins. This method streamlines the synthesis process, potentially leading to more efficient drug development.

Q5: Are there any regioselective reactions observed with Nicotinoyl azide in coumarin synthesis?

A5: Interestingly, nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin with either Nicotinoyl benzotriazole or Nicotinoyl azide results in the selective formation of the 5-O protected ester. [] This selectivity differs from what's observed with 4-alkylcoumarins, highlighting the influence of substrate structure on reactivity.

Q6: Beyond its use in synthesis, what other applications have been explored for Nicotinoyl azide?

A6: Research has explored the use of bis(3-pyridyl)ureas, synthesized from Nicotinoyl azide, in supramolecular chemistry. [] These compounds, with varying spacer groups, exhibit interesting self-assembly properties, including the formation of gels and coordination polymers with silver(I) salts.

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